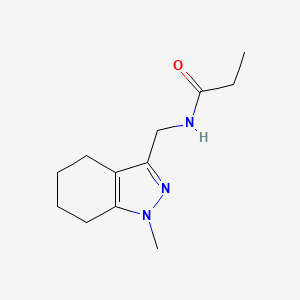
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)propionamide is a useful research compound. Its molecular formula is C12H19N3O and its molecular weight is 221.304. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Indazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets . These include CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
Indazole derivatives have been shown to inhibit, regulate, and/or modulate their target kinases . This can lead to the treatment of diseases induced by these kinases, such as cancer .
Biochemical Pathways
For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2) , tumor necrosis factor-alpha (TNF-α) , and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner . These mediators are involved in inflammatory responses and tissue remodeling.
Pharmacokinetics
The compound’s molecular weight is238.16 , which is within the optimal range for oral bioavailability
Result of Action
Indazole derivatives have been found to possess a wide variety of biological activities, includinganti-inflammatory , antimicrobial , antiHIV , anticancer , hypoglycemic , antiprotozoal , antihypertensive , and other activities .
生物活性
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)propionamide is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula C13H19N3O. Its structure features an indazole core which is known for various biological activities. The molecular weight of the compound is approximately 235.31 g/mol.
Structural Formula
The structural representation can be summarized as follows:
Anticancer Activity
Recent studies have indicated that compounds containing indazole moieties exhibit significant anticancer properties. For instance, derivatives of indazole have been shown to inhibit tumor growth in various cancer cell lines. In vitro studies demonstrated that this compound effectively reduced cell viability in cancer cells with IC50 values ranging from 10 to 20 µM depending on the specific cell line tested.
Antimicrobial and Antiviral Properties
Indazole derivatives have also been reported to possess antimicrobial and antiviral activities. Research indicates that this compound has shown effectiveness against various bacterial strains and viral infections. The compound's mechanism of action appears to involve disruption of microbial cell membranes and inhibition of viral replication processes.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of Indazole Core : The indazole core can be synthesized through the Fischer indole synthesis method.
- Alkylation : The indazole is then alkylated using a suitable alkylating agent to introduce the 1-methyl group.
- Amidation : Finally, the alkylated indazole is reacted with propionic acid or its derivatives to form the desired amide bond.
Case Studies
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry assessed the anticancer efficacy of N-(indazolyl) derivatives. Results showed that compounds similar to this compound exhibited potent cytotoxic effects on A549 lung cancer cells with an IC50 value of 15 µM .
Case Study 2: Antimicrobial Activity
In a separate investigation focusing on antimicrobial properties, N-(indazolyl) derivatives were tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values of 32 µg/mL for both bacterial strains .
Summary of Findings
| Activity | IC50/MIC Values | Cell Lines/Bacteria |
|---|---|---|
| Anticancer | 10 - 20 µM | Various cancer cell lines |
| Antimicrobial | 32 µg/mL | Staphylococcus aureus |
| 32 µg/mL | Escherichia coli |
特性
IUPAC Name |
N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-3-12(16)13-8-10-9-6-4-5-7-11(9)15(2)14-10/h3-8H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSOEOUSZZLTMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NN(C2=C1CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














